2-(2-thienyl)-4H-3,1-benzoxazin-4-one

Herbicide Discovery Agrochemical Crop Protection

Benzoxazinone analog sourcing often yields inactive compounds-2-aryl derivatives lack herbicidal activity, while the 2-thienyl analog uniquely controls both grass and broadleaf weeds with soybean crop tolerance. • Selective post-emergent herbicidal activity with documented crop safety • MASP-2 inhibition (Ki <1.0 μM) in defined buffer conditions • 95% conversion to quinazolinone via ammonium hydroxide Batch-specific CoA, verified purity, global shipping for agrochemical and medicinal chemistry programs.

Molecular Formula C12H7NO2S
Molecular Weight 229.26 g/mol
CAS No. 26060-06-0
Cat. No. B187393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-thienyl)-4H-3,1-benzoxazin-4-one
CAS26060-06-0
Molecular FormulaC12H7NO2S
Molecular Weight229.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=CS3
InChIInChI=1S/C12H7NO2S/c14-12-8-4-1-2-5-9(8)13-11(15-12)10-6-3-7-16-10/h1-7H
InChIKeyVGHJEBXWEGFRGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Thienyl)-4H-3,1-benzoxazin-4-one: Identity and Class Profile


2-(2-Thienyl)-4H-3,1-benzoxazin-4-one (CAS 26060-06-0) is a heterocyclic compound belonging to the 4H-3,1-benzoxazin-4-one class, featuring a benzoxazinone core fused with a thiophene ring at the 2-position [1]. Its molecular formula is C12H7NO2S, with a molecular weight of 229.25 g/mol, and it is commercially available from multiple research chemical suppliers at purity specifications ranging from 95% to 98% . The compound serves as a versatile building block for synthesizing more complex heterocyclic systems, including quinazolinone derivatives via reaction with ammonium hydroxide [2]. Its structural features enable applications spanning serine protease inhibition, herbicidal activity, and materials chemistry research.

2-(2-Thienyl)-4H-3,1-benzoxazin-4-one: Non-Interchangeability with Analogs


Benzoxazinone derivatives exhibit extreme variation in biological activity and physicochemical behavior depending on the nature of the 2-position substituent, with many compounds of this class showing virtually no activity in given assays while structurally similar analogs demonstrate potent and selective effects [1]. For instance, within a single herbicidal evaluation series, 2-(3,4-dichlorophenyl) and 2-(nitrophenyl) substituted benzoxazinones were found to be practically non-toxic to ordinary plants, whereas the 2-thienyl analog demonstrated meaningful and selective herbicidal activity [1]. Similarly, in serine protease inhibition contexts, the replacement of a benzene ring with a thiophene moiety in related oxazinone scaffolds has been shown to dramatically alter hydrolytic stability profiles while retaining or modulating inhibitory potency [2]. These documented structure-activity discontinuities mean that generic substitution of benzoxazinone analogs without reference to specific, quantified performance data risks selecting a compound with fundamentally different functional characteristics.

2-(2-Thienyl)-4H-3,1-benzoxazin-4-one: Quantitative Differentiation Evidence


Herbicidal Selectivity in Soybean vs. 2-Aryl Analogs

2-(2-Thienyl)-4H-3,1-benzoxazin-4-one was identified as a selective post-emergent herbicide effective against both grasses and broadleaf weeds in soybean fields, a characteristic explicitly described as 'much-desired and comparatively rare' within the 2-aryl benzoxazinone class [1]. The patent explicitly distinguishes this compound from numerous 2-aryl substituted analogs—including 2-(3,4-dichlorophenyl), 2-(m-nitrophenyl), 2-(p-nitrophenyl), and 2-(1-naphthyl) derivatives—which were found to be 'practically non-toxic to ordinary plants' and therefore devoid of herbicidal utility [1]. The 2-thienyl compound was included in a small group of only nine compounds across the entire series that demonstrated commercially relevant selective herbicidal activity [1].

Herbicide Discovery Agrochemical Crop Protection

Coagulation Pathway Inhibition: vs. Chloro-Pyridyl Analogs

In a systematic evaluation of 2-aryl substituted 4H-3,1-benzoxazin-4-ones as inhibitors of the Tissue Factor (TF)/Factor VIIa-induced coagulation pathway, 2-heteroaryl substituents including thienyl and furanyl derivatives exhibited 'low activity' with IC50 values above 40 μM against Factor X activation by the TF/FVIIa complex [1]. In contrast, certain 2-(2-chloro-3-pyridyl) substituted analogs achieved inhibitory activity below 10 μM with good selectivity ratios (>50) toward FX versus thrombin [1]. The most potent compounds in this series featured 2-aryl groups substituted with 2-F; 2,6-F2; or 2-F,6-Cl patterns, achieving IC50 values as low as 0.17 μM [1].

Anticoagulant Serine Protease Inhibition Tissue Factor/Factor VIIa

MASP-2 and α-Chymotrypsin Inhibition Affinity

2-(2-Thienyl)-4H-3,1-benzoxazin-4-one has been evaluated for inhibition of human Mannan-binding lectin serine protease 2 (MASP-2), a key enzyme in the lectin complement pathway, exhibiting a Ki value of <1.0 μM (<1,000 nM) under physiological buffer conditions [1]. The compound also demonstrates inhibition of bovine α-chymotrypsin with a Ki of 9.1 μM (9,100 nM) [1]. These data establish baseline serine protease inhibition activity for the unsubstituted 2-thienyl benzoxazinone core scaffold.

Complement Pathway Protease Inhibitor MASP-2

P388 Leukemia Cytotoxicity Activity

Structure-activity relationship studies have evaluated 2-(2-thienyl)-4H-3,1-benzoxazin-4-one for cytotoxic activity against P388 murine leukemia cells, demonstrating an ID50 value of approximately 9.9 μM [1]. This represents moderate cytotoxic activity that positions the compound as a potential lead scaffold for anticancer benzoxazinone derivatives. The presence of the thiophene moiety may contribute to the observed cytotoxicity profile through interactions with cellular targets.

Anticancer Cytotoxicity P388 Leukemia

2-(2-Thienyl)-4H-3,1-benzoxazin-4-one: Validated Application Scenarios


Selective Post-Emergent Herbicide for Soybean

This compound is validated for use as a lead scaffold or reference standard in selective post-emergent herbicide discovery programs targeting weed control in soybean fields [1]. Patent data demonstrate that among a large series of 2-aryl substituted benzoxazinones, the 2-thienyl derivative exhibits the rare and commercially valuable property of controlling both grass and broadleaf weed species while maintaining crop selectivity [1]. This contrasts sharply with structurally similar 2-aryl analogs (e.g., 2-(3,4-dichlorophenyl)-, 2-(nitrophenyl)- derivatives) that lack any measurable herbicidal activity [1]. Researchers should procure this specific compound rather than other benzoxazinone analogs when herbicidal activity screening or structure-activity relationship studies in the agrochemical domain are the objective.

MASP-2 Inhibitor Screening and Scaffold Optimization

The compound demonstrates measurable inhibition of human MASP-2 (Ki <1.0 μM), a validated target in the lectin complement pathway implicated in various inflammatory and thrombotic disorders [2]. For researchers investigating MASP-2 inhibition, this compound provides a structurally characterized benzoxazinone scaffold with documented affinity that can serve as a starting point for medicinal chemistry optimization or as a reference inhibitor in biochemical assays. The availability of quantitative Ki data under defined buffer conditions (20 mM Hepes, pH 7.4, 140 mM NaCl, 0.1% Tween 20) enables reproducible experimental design and cross-study comparisons [2].

Building Block for Quinazolinone and Benzamide Synthesis

This compound functions as a versatile synthetic intermediate for generating structurally diverse heterocyclic libraries. Reaction with ammonium hydroxide yields 2-(2-thienyl)quinazolin-4(3H)-one with 95% yield [3], while nucleophilic attack by amines at position-4 produces benzamide derivatives suitable for further functionalization [4]. For medicinal chemistry and chemical biology laboratories engaged in library synthesis or scaffold diversification, the compound's reactivity profile and high-yielding transformation pathways make it a valuable procurement item distinct from other benzoxazinones with different substitution patterns that may exhibit altered reactivity.

Exclusion: Coagulation Cascade Inhibitor Discovery

Based on published comparative data, this compound should NOT be selected for anticoagulant discovery programs targeting the Tissue Factor/Factor VIIa pathway [5]. Direct head-to-head comparison demonstrates that 2-heteroaryl substituents (including thienyl) exhibit low inhibitory activity (IC50 >40 μM) against TF/FVIIa-induced Factor X activation, whereas alternative 2-substituted analogs—particularly those bearing 2-fluorophenyl or 2-chloro-3-pyridyl groups—achieve IC50 values below 10 μM and as low as 0.17 μM [5]. Procurement decisions for coagulation cascade research should prioritize those alternative benzoxazinone derivatives with demonstrated sub-micromolar potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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